Cas no 2033-30-9 (5,6-Dimethyl-2-benzimidazolinone)
5,6-Dimethyl-2-benzimidazolinone Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 5,6-Dimethyl-2-hydroxybenzimidazole
- 5,6-Dimethyl-2-benzimidazolinone
- 5,6-dimethyl-1,3-dihydrobenzimidazol-2-one
- 5,6-Methyl-1,3-dihydro-2H-benzimidazol-2-one
- 4,5-dimethyl-2-benzimidazolone
- 5,6-dimethyl-1,3-dihydro-2h-benzimidazol-2-one
- 5,6-Dimethyl-1,3-dihydro-benzimidazol-2-on
- 5,6-dimethyl-1,3-dihydro-benzimidazol-2-one
- 5,6-dimethyl-1,3-dihydro-benzoimidazol-2-one
- 5,6-dimethyl-3-hydrobenzimidazol-2-one
- 5,6-dimethylbenzimidazolin-2-one
- 5,6-dimethylbenzimidazolone
- CAA03330
- AKOS009157801
- 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one
- MFCD00051725
- SCHEMBL762964
- FT-0619832
- 2H-Benzimidazol-2-one, 1,3-dihydro-5,6-dimethyl-
- NSC 163165
- CS-W007013
- AKOS016001670
- EINECS 217-993-3
- DTXSID10174226
- NS00026586
- 2H-Benzimidazol-2-one,1,3-dihydro-5,6-dimethyl-
- TS-01456
- A814460
- 5 pound not6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- NSC163165
- NSC-163165
- 2033-30-9
- SY101021
- 5,6-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 5,6-DIMETHYL-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
-
- MDL: MFCD00051725
- Inchi: 1S/C9H10N2O/c1-5-3-7-8(4-6(5)2)11-9(12)10-7/h3-4H,1-2H3,(H2,10,11,12)
- InChI Key: ORWJLFLEIZBRBR-UHFFFAOYSA-N
- SMILES: O=C1NC2C=C(C)C(C)=CC=2N1
- BRN: 139589
Computed Properties
- Exact Mass: 162.07900
- Monoisotopic Mass: 162.079313
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 41.1
Experimental Properties
- Color/Form: powder
- Density: 1.161
- Melting Point: >300°C
- Boiling Point: 174°Cat760mmHg
- Flash Point: 60.7°C
- Refractive Index: 1.567
- PSA: 48.65000
- LogP: 1.47300
- Solubility: Insoluble in water
5,6-Dimethyl-2-benzimidazolinone Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
5,6-Dimethyl-2-benzimidazolinone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5,6-Dimethyl-2-benzimidazolinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-YV936-200mg |
5,6-Dimethyl-2-benzimidazolinone |
2033-30-9 | 98% | 200mg |
¥446.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-YV936-1g |
5,6-Dimethyl-2-benzimidazolinone |
2033-30-9 | 98% | 1g |
¥1613.0 | 2022-07-29 | |
| Chemenu | CM156722-10g |
5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one |
2033-30-9 | 97% | 10g |
$259 | 2021-06-08 | |
| Chemenu | CM156722-25g |
5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one |
2033-30-9 | 97% | 25g |
$519 | 2021-06-08 | |
| Fluorochem | 068826-1g |
5,6-Methyl-1,3-dihydro-2H-benzimidazol-2-one |
2033-30-9 | 95% | 1g |
£85.00 | 2022-03-01 | |
| Fluorochem | 068826-5g |
5,6-Methyl-1,3-dihydro-2H-benzimidazol-2-one |
2033-30-9 | 95% | 5g |
£254.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD209050-1g |
5,6-Dimethyl-2-benzimidazolinone |
2033-30-9 | 97% | 1g |
¥398.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD209050-5g |
5,6-Dimethyl-2-benzimidazolinone |
2033-30-9 | 97% | 5g |
¥1150.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD209050-25g |
5,6-Dimethyl-2-benzimidazolinone |
2033-30-9 | 97% | 25g |
¥4025.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD209050-250mg |
5,6-Dimethyl-2-benzimidazolinone |
2033-30-9 | 97% | 250mg |
¥157.0 | 2022-03-01 |
5,6-Dimethyl-2-benzimidazolinone Suppliers
5,6-Dimethyl-2-benzimidazolinone Related Literature
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 5,6-Dimethyl-2-benzimidazolinone
5,6-Dimethyl-2-benzimidazolinone (CAS No. 2033-30-9): Properties, Applications, and Market Insights
5,6-Dimethyl-2-benzimidazolinone (CAS No. 2033-30-9) is a specialized organic compound belonging to the benzimidazole family. This heterocyclic compound has garnered significant attention in pharmaceutical and material science research due to its unique structural properties and versatile applications. With the growing interest in heterocyclic compounds and pharmaceutical intermediates, understanding this compound's characteristics becomes increasingly important for researchers and industry professionals.
The molecular structure of 5,6-dimethyl-2-benzimidazolinone features a benzimidazole core with two methyl substituents at positions 5 and 6. This modification enhances the compound's stability and influences its electronic properties, making it particularly valuable in drug development and organic synthesis. Recent studies highlight its potential as a building block for more complex molecules, especially in the development of bioactive compounds and functional materials.
In pharmaceutical applications, 5,6-dimethyl-2-benzimidazolinone serves as a crucial intermediate for synthesizing various therapeutic agents. Its structural similarity to naturally occurring purine bases makes it particularly interesting for designing nucleoside analogs and enzyme inhibitors. Researchers are actively exploring its potential in developing treatments for viral infections and certain metabolic disorders, aligning with current healthcare trends focusing on antiviral therapies and personalized medicine.
The compound's physical properties include a white to off-white crystalline appearance with moderate solubility in common organic solvents. Its melting point typically ranges between 220-225°C, indicating good thermal stability—a characteristic highly valued in material science applications. These properties make 5,6-dimethyl-2-benzimidazolinone suitable for various industrial processes where thermal resistance is required.
From a synthetic chemistry perspective, 5,6-dimethyl-2-benzimidazolinone offers multiple reactive sites that can be functionalized to create diverse derivatives. This flexibility has led to its increasing use in combinatorial chemistry and high-throughput screening platforms. Current research focuses on developing more efficient synthetic routes to this compound, addressing the growing demand from pharmaceutical and specialty chemical industries.
The global market for benzimidazole derivatives including 5,6-dimethyl-2-benzimidazolinone has shown steady growth, driven by expanding applications in drug discovery and advanced materials. Market analysts project continued demand increase, particularly from Asia-Pacific regions where pharmaceutical manufacturing is rapidly expanding. Quality standards and regulatory compliance remain key considerations for suppliers, with HPLC purity typically exceeding 98% for research-grade material.
Environmental and safety profiles of 5,6-dimethyl-2-benzimidazolinone have been extensively studied, showing favorable characteristics for industrial use. Proper handling procedures should still be followed, including the use of personal protective equipment when handling the powder form. The compound's stability under normal conditions contributes to its popularity as a research chemical and industrial intermediate.
Recent advancements in green chemistry have explored more sustainable production methods for 5,6-dimethyl-2-benzimidazolinone, addressing growing concerns about environmental impact in chemical manufacturing. These developments align with current industry trends toward sustainable synthesis and reduced waste generation, making the compound increasingly attractive for environmentally conscious applications.
Analytical characterization of 5,6-dimethyl-2-benzimidazolinone typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods ensure product quality and purity, which are critical for research and industrial applications. Standard reference spectra are available in major chemical databases, facilitating compound identification and quality control procedures.
Storage recommendations for 5,6-dimethyl-2-benzimidazolinone include keeping the material in a cool, dry place away from direct sunlight. Properly sealed containers help maintain stability over extended periods. These handling protocols are similar to those for many research chemicals and pharmaceutical intermediates, ensuring material integrity throughout its shelf life.
The scientific literature contains numerous references to 5,6-dimethyl-2-benzimidazolinone derivatives with potential biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties, making the compound a valuable scaffold in medicinal chemistry. Current research continues to explore structure-activity relationships to optimize these biological effects.
In material science applications, 5,6-dimethyl-2-benzimidazolinone has shown promise as a component in advanced polymers and coordination complexes. Its ability to coordinate with metal ions has been exploited in creating novel materials with specific electronic or catalytic properties. These applications are particularly relevant to emerging technologies in energy storage and sensor development.
Patent analysis reveals growing intellectual property activity surrounding 5,6-dimethyl-2-benzimidazolinone and its derivatives, particularly in pharmaceutical applications. This trend reflects the compound's increasing importance in drug development pipelines and specialty chemical markets. Companies are actively protecting novel synthetic methods and application technologies related to this chemical entity.
For researchers working with 5,6-dimethyl-2-benzimidazolinone, proper analytical methods are essential for characterizing reaction products and ensuring synthetic success. Common techniques include thin-layer chromatography for reaction monitoring and recrystallization for purification. These standard organic chemistry techniques are typically sufficient for handling this compound in laboratory settings.
The future outlook for 5,6-dimethyl-2-benzimidazolinone appears promising, with potential expansions into new application areas. As research into heterocyclic compounds continues to advance, this compound's unique properties may find uses in emerging fields such as molecular electronics or bioconjugation chemistry. Its established role in pharmaceutical development ensures continued relevance in drug discovery efforts.
Quality suppliers of 5,6-dimethyl-2-benzimidazolinone typically provide comprehensive analytical data and certificates of analysis. Researchers should verify these documents to ensure material suitability for their specific applications. The compound is available in various quantities, from milligram-scale for initial screening to kilogram quantities for process development and manufacturing.
2033-30-9 (5,6-Dimethyl-2-benzimidazolinone) Related Products
- 67014-36-2(5-Amino-6-methylbenzimidazolone)
- 15965-68-1(1,3-dihydro-1,6-dimethyl-2H-Benzimidazol-2-one)
- 106429-58-7(2H-Benzimidazol-2-one,1,3-dihydro-5-(hydroxymethyl)-)
- 106429-59-8(2-hydroxy-1H-1,3-benzodiazole-6-carbaldehyde)
- 54999-33-6(Urea, N-(3,4-dimethylphenyl)-N'-methyl-)
- 55327-67-8(1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one)
- 102308-68-9(2H-Benzimidazol-2-one,1,3-dihydro-4,6-dimethyl-)
- 19190-68-2(4-Methyl-1,3-dihydro-2H-benzimidazol-2-one)
- 103853-63-0(2H-Benzimidazol-2-one,1,3-dihydro-4,5,6,7-tetramethyl-)
- 114-79-4(1-(3,4-Dimethylphenyl)urea)